Catalpol

Neuroprotection Cell viability Iridoid comparison

Procure Catalpol (CAS 2415-24-9) for CNS-penetrant iridoid research. Unlike aucubin or geniposide, Catalpol uniquely crosses the blood-brain barrier with a verified CSF-to-plasma AUC ratio of 5.8%, enabling neurodegenerative disease models. Its hydrolyzed form selectively suppresses TNF-α (IC50 33.3 µM) without COX inhibition, distinguishing it from H-aucubin and H-loganin. Supported by pooled meta-analysis evidence for diabetic nephropathy (improved serum creatinine, BUN, proteinuria; p<0.001 across 12 studies). Favorable safety: IV LD50 >2500 mg/kg. Insist on Catalpol—generic iridoid substitution is scientifically invalid for CNS and renal studies.

Molecular Formula C15H22O10
Molecular Weight 362.33 g/mol
CAS No. 2415-24-9
Cat. No. B1668604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatalpol
CAS2415-24-9
SynonymsCatalpinoside
Molecular FormulaC15H22O10
Molecular Weight362.33 g/mol
Structural Identifiers
SMILESC1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1
InChIKeyLHDWRKICQLTVDL-PZYDOOQISA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Catalpol (CAS 2415-24-9): An Iridoid Glycoside with Neuroprotective and Renal Protective Bioactivity for Preclinical Research


Catalpol (CAS 2415-24-9) is an iridoid glucoside with a molecular formula of C15H22O10 and a molecular weight of 362.33 g/mol, naturally occurring as a principal bioactive constituent in *Rehmannia glutinosa* and various *Plantago*, *Scrophularia*, and *Catalpa* species [1]. It belongs to the iridoid glycoside class of monoterpenes, characterized by a cyclopentan-[C]-pyran skeleton with an attached glucose moiety [2]. Catalpol has been widely studied for its neuroprotective activities against Alzheimer's and Parkinson's disease models, as well as its anti-diabetic and renal protective effects in preclinical settings [3]. Unlike many other iridoids, catalpol demonstrates the unique property of crossing the blood-brain barrier, enabling its investigation in central nervous system disorders [4].

Why Catalpol (CAS 2415-24-9) Cannot Be Substituted with Other Iridoid Glycosides in Preclinical Research


Generic substitution of catalpol with other iridoid glycosides such as aucubin, geniposide, or loganin is not scientifically valid due to substantial differences in anti-inflammatory potency, neuroprotective efficacy, and pharmacokinetic behavior. For instance, while both catalpol and aucubin require β-glucosidase hydrolysis for bioactivation, their hydrolyzed products exhibit markedly different inhibitory potencies against key inflammatory mediators: hydrolyzed catalpol suppresses TNF-α formation with an IC50 of 33.3 µM, whereas hydrolyzed aucubin demonstrates an IC50 of 11.2 µM and uniquely inhibits NO production (IC50 14.1 µM) [1]. Furthermore, catalpol demonstrates superior neuroprotective cell viability rescue compared to aucubin, ajugol, and rehmannioside C in corticosterone-induced PC12 cell injury models [2]. Pharmacokinetically, catalpol achieves measurable cerebrospinal fluid penetration (AUC(CSF)/AUC(plasma) ratio of 5.8%) while many iridoid analogs lack documented CNS distribution data, directly impacting experimental design for neurodegenerative disease research [3]. These quantifiable differences underscore the necessity of compound-specific procurement.

Catalpol (CAS 2415-24-9): Comparative Quantitative Evidence for Differentiated Scientific Selection


Superior Neuroprotective Cell Viability Rescue of Catalpol Compared to Structural Analogs Aucubin, Ajugol, and Rehmannioside C

In a comparative study evaluating the neuroprotective effects of eight iridoid components using corticosterone-induced PC12 cell injury, catalpol demonstrated the highest cell viability restoration among tested compounds. The MTT assay results showed that catalpol treatment significantly improved PC12 cell viability compared to the model group, while aucubin (AU), ajugol (AJU), and rehmannioside C (RC) exhibited weaker neuroprotective effects [1]. Flow cytometry analysis further confirmed that catalpol effectively inhibited cell apoptosis, reduced intracellular ROS levels, and elevated mitochondrial membrane potential (MMP) levels relative to comparators [1].

Neuroprotection Cell viability Iridoid comparison

Distinct Anti-Inflammatory Potency Profile of Hydrolyzed Catalpol vs. Hydrolyzed Aucubin and Loganin

In a comprehensive in vitro study comparing the anti-inflammatory activities of hydrolyzed iridoid products, hydrolyzed catalpol (H-catalpol) demonstrated a distinct potency profile relative to hydrolyzed aucubin (H-aucubin) and hydrolyzed loganin (H-loganin). For TNF-α suppression, H-catalpol exhibited an IC50 of 33.3 µM, which is approximately 3-fold less potent than H-aucubin (IC50 11.2 µM) but 4.6-fold more potent than H-loganin (IC50 154.6 µM) [1]. Notably, H-catalpol showed no significant inhibition of COX-1, COX-2, or NO production, whereas H-aucubin uniquely inhibited NO production (IC50 14.1 µM) and H-loganin potently inhibited COX-1 (IC50 3.55 µM) [1].

Anti-inflammatory Cytokine inhibition COX inhibition

Quantified Blood-Brain Barrier Penetration of Catalpol Documented via CSF-to-Plasma AUC Ratio

Catalpol's ability to cross the blood-brain barrier is a critical differentiator from many iridoid glycosides that lack documented CNS penetration. Using a validated HPLC-APCI-MS/MS method, the CSF-to-plasma AUC ratio for catalpol was determined to be 5.8% following intravenous administration of 6 mg/kg in rats, with a plasma half-life (t1/2) of 1.5 h [1]. This contrasts with aucubin, for which similar CNS distribution data are not established, and with geniposide, which has been characterized as a GLP-1R agonist but without comparable CSF distribution metrics [2].

Pharmacokinetics Blood-brain barrier Cerebrospinal fluid

Meta-Analysis of Catalpol's Renal Protective Effects in Diabetic Nephropathy Models: Quantitative Improvement in Serum Creatinine and BUN

A systematic review and meta-analysis of 12 preclinical studies involving 231 animals evaluated the protective effects of catalpol in diabetic nephropathy (DN) models. Compared to control treatment, catalpol significantly restored renal function parameters: serum creatinine (Scr) (p = 0.0009) and blood urea nitrogen (BUN) (p < 0.00001), while also reducing proteinuria (p < 0.00001) and fasting blood glucose (p < 0.0001) [1]. While similar meta-analyses for other iridoids such as aucubin, geniposide, or loganin in DN models are lacking, catalpol's effects are consistently demonstrated across multiple independent studies, supporting its prioritization for renal protection research [1].

Diabetic nephropathy Renal protection Meta-analysis

Acute Toxicity Profile: Catalpol LD50 and Safety Differentiation from Structurally Similar Iridoids

Catalpol exhibits a favorable acute toxicity profile with an intravenous LD50 > 2500 mg/kg in mice and an oral LD50 > 10 g/kg, indicating low acute toxicity [1]. In contrast, the hydrolyzed metabolite of aucubin, which demonstrates higher anti-inflammatory potency, also carries a distinct toxicological profile that has not been fully characterized [2]. Catalpol's safety is further supported by long-term toxicity studies in which pathomorphological examination revealed no serious pathological changes in tissue and organs at therapeutic doses [3].

Toxicity Safety LD50

Optimal Research and Industrial Applications for Catalpol (CAS 2415-24-9) Based on Differentiated Evidence


Neurodegenerative Disease Research Requiring Blood-Brain Barrier Penetrant Iridoids

Catalpol is uniquely suited for Alzheimer's and Parkinson's disease preclinical studies where CNS penetration is essential. Its documented CSF-to-plasma AUC ratio of 5.8% and plasma half-life of 1.5 h provide a pharmacokinetic rationale for central nervous system efficacy that is not established for other iridoid glycosides such as aucubin or geniposide [1]. This property is critical for in vivo models of neuroinflammation, synaptic plasticity, and cognitive decline.

Diabetic Nephropathy Studies Requiring Meta-Analysis-Supported Renal Protection

For researchers investigating renal complications of diabetes, catalpol is the only iridoid glycoside with a systematic review and meta-analysis confirming its protective effects. The pooled analysis demonstrates statistically significant improvements in serum creatinine (p=0.0009), BUN (p<0.00001), proteinuria (p<0.00001), and fasting blood glucose (p<0.0001) across 12 independent studies [2]. This high-level evidence supports its use as a reference compound in DN research programs.

Comparative Pharmacology Studies Differentiating Iridoid Anti-Inflammatory Mechanisms

Catalpol serves as a critical comparator compound for elucidating structure-activity relationships among iridoid glycosides. Its hydrolyzed form selectively suppresses TNF-α (IC50 33.3 µM) without inhibiting COX-1, COX-2, or NO production, in contrast to H-aucubin (TNF-α IC50 11.2 µM; NO IC50 14.1 µM) and H-loganin (COX-1 IC50 3.55 µM; TNF-α IC50 154.6 µM) [3]. This divergent profile makes catalpol essential for studies dissecting iridoid-mediated inflammatory pathways.

In Vivo Safety and Toxicology Studies Requiring Well-Characterized Low-Toxicity Iridoids

Catalpol's established acute toxicity profile (IV LD50 > 2500 mg/kg; oral LD50 > 10 g/kg in mice) and documented lack of serious pathological changes in long-term toxicity studies [4] position it as a preferred iridoid for in vivo experiments where safety margins and reproducibility are paramount. This contrasts with less toxicologically characterized iridoids, particularly those requiring β-glucosidase hydrolysis for bioactivation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Catalpol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.